molecular formula C5H7N5 B13201064 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B13201064
M. Wt: 137.14 g/mol
InChI Key: MDQCVNZYMIDXMK-UHFFFAOYSA-N
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Description

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile is a heterocyclic organic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with acrylonitrile, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological molecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile is unique due to the presence of both the triazole ring and the nitrile group, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for scientific research .

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C5H7N5
  • Molecular Weight : 137.14 g/mol
  • CAS Number : 1247395-18-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Herbicidal Activity

This compound is related to 3-amino-1,2,4-triazole (amitrole), which is known for its herbicidal properties. Amitrole acts as a nonselective systemic herbicide that inhibits plant growth by interfering with processes such as cell division and differentiation. It has been used to control various weeds and grasses in agricultural settings .

2. Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit antimicrobial activities. For example, compounds derived from triazoles have shown efficacy against various pathogens, including bacteria and fungi. Research has demonstrated that modifications in the triazole ring can enhance antimicrobial potency .

3. Antimalarial Activity

Research into similar triazole compounds has revealed their potential as antimalarial agents. In vitro studies have shown that certain triazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated low cytotoxicity against mammalian cell lines while maintaining significant antimalarial activity .

Case Study 1: Herbicidal Effects

A study evaluating the herbicidal effects of amitrole found that it effectively suppressed the growth of various annual and perennial weeds. The mechanism was linked to its ability to inhibit catalase activity in plants, leading to oxidative stress and subsequent plant death .

Case Study 2: Antimicrobial Activity

In a comparative study of several triazole derivatives, this compound was synthesized and tested against multiple bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 3: In Vivo Antimalarial Testing

In vivo testing using murine models infected with P. berghei showed that specific triazole derivatives could reduce parasitemia levels significantly. The study highlighted the potential of these compounds as lead candidates for further development in antimalarial therapies .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like catalase and delta-amino levulinic acid dehydrase, disrupting metabolic pathways essential for both plants and microorganisms .
  • Oxidative Stress Induction : By interfering with cellular respiration and metabolic processes, these compounds can induce oxidative stress in target organisms, leading to cell death.

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)propanenitrile

InChI

InChI=1S/C5H7N5/c1-4(2-6)10-3-8-5(7)9-10/h3-4H,1H3,(H2,7,9)

InChI Key

MDQCVNZYMIDXMK-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=NC(=N1)N

Origin of Product

United States

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